molecular formula C18H16ClFN2O3 B12903928 (1,3-Benzoxazol-2-yl)(2-chloro-6-fluorophenyl)methyl N-propan-2-ylcarbamate CAS No. 109243-69-8

(1,3-Benzoxazol-2-yl)(2-chloro-6-fluorophenyl)methyl N-propan-2-ylcarbamate

Cat. No.: B12903928
CAS No.: 109243-69-8
M. Wt: 362.8 g/mol
InChI Key: DRRHOKYRPPMYIM-UHFFFAOYSA-N
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Description

Benzo[d]oxazol-2-yl(2-chloro-6-fluorophenyl)methyl isopropylcarbamate is a chemical compound with the molecular formula C18H16ClFN2O3 and a molecular weight of 362.78 g/mol . This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Chemical Reactions Analysis

Types of Reactions

Benzo[d]oxazol-2-yl(2-chloro-6-fluorophenyl)methyl isopropylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . Reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted benzoxazole derivatives .

Mechanism of Action

The mechanism of action of Benzo[d]oxazol-2-yl(2-chloro-6-fluorophenyl)methyl isopropylcarbamate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects . For example, it may act as an inhibitor of microbial growth by interfering with essential metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoxazole derivatives such as:

Uniqueness

Benzo[d]oxazol-2-yl(2-chloro-6-fluorophenyl)methyl isopropylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chloro and fluoro substituents enhance its reactivity and potential biological activity compared to other benzoxazole derivatives .

Properties

CAS No.

109243-69-8

Molecular Formula

C18H16ClFN2O3

Molecular Weight

362.8 g/mol

IUPAC Name

[1,3-benzoxazol-2-yl-(2-chloro-6-fluorophenyl)methyl] N-propan-2-ylcarbamate

InChI

InChI=1S/C18H16ClFN2O3/c1-10(2)21-18(23)25-16(15-11(19)6-5-7-12(15)20)17-22-13-8-3-4-9-14(13)24-17/h3-10,16H,1-2H3,(H,21,23)

InChI Key

DRRHOKYRPPMYIM-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)OC(C1=C(C=CC=C1Cl)F)C2=NC3=CC=CC=C3O2

Origin of Product

United States

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